

Technical Comparison: CDMT vs. 2-Methoxy-1,3,5-triazine

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Compound of Interest

Compound Name: 2-Methoxy-1,3,5-triazine

CAS No.: 17635-40-4

Cat. No.: B1199507

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Mechanistic Divergence, Reactivity Profiles, and Applications in Drug Discovery[1] Part 1: Executive Summary & Core Distinction

In the context of organic synthesis and medicinal chemistry, the distinction between CDMT and **2-methoxy-1,3,5-triazine** is fundamental: it is the difference between a reactive electrophilic reagent and a stable heteroaromatic scaffold.

- CDMT is a specialized coupling reagent ("Kaminski's Reagent") designed to activate carboxylic acids via nucleophilic aromatic substitution (). Its utility relies entirely on the labile chlorine atom at the C2 position.
- **2-Methoxy-1,3,5-triazine** acts primarily as a structural building block or a physicochemical probe. Lacking the chlorine "warhead," it is chemically inert under the mild conditions used for CDMT, requiring harsh activation (e.g., lithiation) to functionalize.

The Core Technical Differentiator: The presence of the C2-Chlorine atom in CDMT breaks the symmetry and stability of the triazine ring, creating a specific electrophilic site. In contrast, **2-methoxy-1,3,5-triazine** lacks this leaving group, rendering the ring electron-deficient but kinetically stable against mild nucleophiles.

Part 2: Molecular Architecture & Physicochemical Properties

The structural variation dictates the electronic environment of the triazine ring. CDMT possesses two electron-donating methoxy groups and one electron-withdrawing chlorine. **2-Methoxy-1,3,5-triazine** possesses one methoxy group and two hydrogen atoms (assuming the mono-substituted parent structure).

Table 1: Comparative Physicochemical Profile

Feature	CDMT	2-Methoxy-1,3,5-triazine
IUPAC Name	2-chloro-4,6-dimethoxy-1,3,5-triazine	2-methoxy-1,3,5-triazine
CAS Number	3140-73-6	2804-46-8
Formula		
Molecular Weight	175.57 g/mol	111.10 g/mol
Physical State	White crystalline solid	Solid / Crystalline (Low MP)
Electronic Character	Highly Electrophilic (at C-Cl)	Electron-deficient (Aromatic)
Leaving Group	Chloride ()	None (Hydrogens are poor LGs)
Primary Application	Peptide Coupling, Esterification	Glass-forming materials, Scaffold
Stability	Moisture sensitive (hydrolyzes to DMTOH)	Relatively stable to hydrolysis

Part 3: Mechanistic Divergence

CDMT: The "Warhead"

CDMT functions through a defined Nucleophilic Aromatic Substitution (

). The mechanism proceeds via the formation of a quaternary triazinylammonium salt (when using a tertiary amine like N-methylmorpholine), which then activates a carboxylic acid.

- Step 1: The tertiary amine (NMM) attacks the C2 position, displacing the Chloride.
- Step 2: The resulting intermediate (DMT-MM) is highly reactive toward carboxylates.
- Step 3: The carboxylate attacks the triazine, forming an "active ester" (Triazine Super-Active Ester).
- Step 4: An amine nucleophile attacks the carbonyl of the active ester, releasing the amide and the byproduct (DMTOH).

2-Methoxy-1,3,5-triazine: The Inert Scaffold

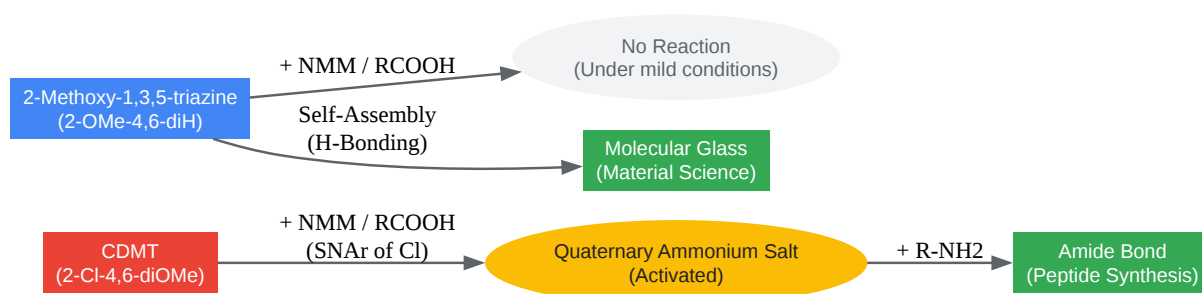
Without the chlorine atom, **2-methoxy-1,3,5-triazine** does not undergo mild

. The C-H bonds at positions 4 and 6 are relatively unreactive toward nucleophiles like carboxylates or amines. Functionalization of this molecule typically requires:

- Lithiation: Deprotonation of the C-H bond using strong bases (e.g., LiTMP) to generate a nucleophilic triazinyl lithium species.
- Radical Chemistry: High-energy conditions to substitute the Hydrogen.

Visualization: Reactivity Pathways

The following diagram illustrates the critical "Fork in the Road" dictated by the Chlorine substituent.



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Figure 1: Mechanistic divergence. CDMT (Red) enables chemical coupling via Cl displacement. 2-Methoxy-triazine (Blue) is inert to this pathway.

Part 4: Applications in Drug Development

CDMT: The "Green" Coupling Agent

CDMT is preferred in process chemistry for its cost-efficiency and the ease of removing its byproduct (2-hydroxy-4,6-dimethoxy-1,3,5-triazine, DMTOH). DMTOH is soluble in weak aqueous base, allowing for simple extractive workups.

- Key Use Case: Synthesis of amides, esters, and anhydrides without using explosive additives (like HOBT).
- Polysaccharide Modification: CDMT is the "Gold Standard" for activating Hyaluronic Acid (HA) for cross-linking, as it works in aqueous/organic mixtures where other reagents (EDC/NHS) might struggle with hydrolysis competition.

2-Methoxy-1,3,5-triazine: The Research Probe

This compound is rarely used as a reagent. Instead, it appears in:

- Material Science: Studies on "Molecular Glasses."^[1] The specific symmetry of methoxy-triazines allows them to form stable amorphous phases, useful in organic electronics.

- Fragment-Based Drug Design (FBDD): As a minimal scaffold to study the binding of the triazine core in protein pockets without the interference of reactive halogens.

Part 5: Experimental Protocols

Protocol A: CDMT-Mediated Amide Coupling (General)

Use this protocol for synthesizing amides from carboxylic acids and amines.

Reagents:

- Carboxylic Acid (1.0 equiv)[2]
- Amine (1.1 equiv)[2]
- CDMT (1.1 equiv)[2]
- N-Methylmorpholine (NMM) (3.0 equiv)
- Solvent: THF or Ethyl Acetate (0.1 - 0.2 M)

Step-by-Step:

- Activation: Dissolve the Carboxylic Acid and CDMT in the solvent at 0°C.
- Base Addition: Add NMM dropwise. A white precipitate (NMM-HCl) may form, indicating the formation of the active triazine ester. Stir for 1 hour at 0°C

RT.

- Coupling: Add the Amine. Stir at Room Temperature for 2–12 hours (monitor by TLC/LCMS).
- Workup: Dilute with EtOAc. Wash sequentially with:
 - 10% Citric Acid (removes NMM and unreacted amine).
 - Sat.
(removes DMTOH byproduct and unreacted acid).

- Brine.[2]
- Isolation: Dry over

and concentrate.

Protocol B: Handling 2-Methoxy-1,3,5-triazine (Differentiation)

Demonstrating the inertness/stability.

If you attempt Protocol A using **2-methoxy-1,3,5-triazine** instead of CDMT:

- Add Acid + 2-methoxy-triazine + NMM.
- Observation: No reaction occurs. No precipitate of NMM-HCl forms because there is no Chloride to displace.
- Result: Recovery of starting materials. This negative control confirms the necessity of the Cl-leaving group.

Part 6: References

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